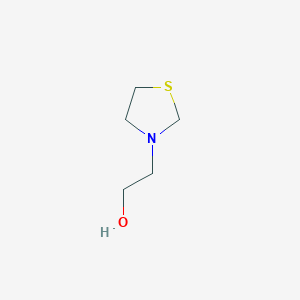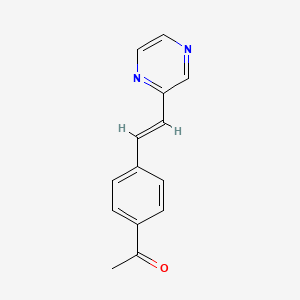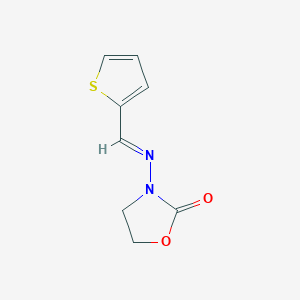
Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is a complex organic compound characterized by its biphenyl structure with sulphonate groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Vinyl Groups: The vinyl groups are introduced via a Heck reaction, where the biphenyl compound reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Sulphonation: The final step involves the sulphonation of the biphenyl-vinyl compound using chlorosulphonic acid, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the vinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the sulphonate groups, converting them to sulfonic acids. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Reagents such as nitrating agents or halogenating agents are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfonic acids.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) involves its interaction with specific molecular targets. The compound’s sulphonate groups can interact with proteins and enzymes, altering their activity. The biphenyl core allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-((1,1’-biphenyl)-2,2’-diyldivinylene)bis(6-chlorobenzenesulphonate)
- Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(5-chlorobenzenesulphonate)
Uniqueness
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the sulphonate groups and the vinyl linkages contribute to its reactivity and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
42380-62-1 |
|---|---|
Molekularformel |
C28H18Cl2Na2O6S2 |
Molekulargewicht |
631.5 g/mol |
IUPAC-Name |
disodium;2-chloro-5-[(E)-2-[4-[4-[(E)-2-(4-chloro-3-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20Cl2O6S2.2Na/c29-25-15-9-21(17-27(25)37(31,32)33)3-1-19-5-11-23(12-6-19)24-13-7-20(8-14-24)2-4-22-10-16-26(30)28(18-22)38(34,35)36;;/h1-18H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b3-1+,4-2+;; |
InChI-Schlüssel |
JVLGFGGGZCGQDJ-UFVDJLLLSA-L |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
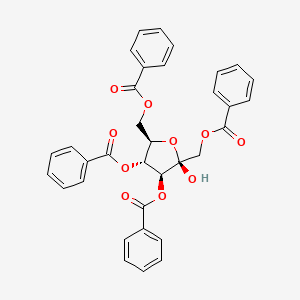
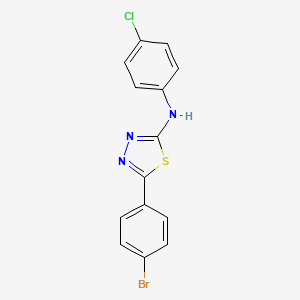
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


